BenchChemオンラインストアへようこそ!

Phytanic Acid

Metabolic stability Peroxisomal disorders Fatty acid oxidation

Phytanic Acid (3,7,11,15-tetramethylhexadecanoic acid; CAS 14721-66-5; C20H40O2; MW 312.53) is a 20-carbon, methyl-branched saturated fatty acid derived exclusively from dietary sources via the phytol side chain of chlorophyll. Unlike straight-chain fatty acids, it possesses four methyl substituents at positions 3, 7, 11, and 15, rendering it resistant to conventional mitochondrial β-oxidation and necessitating a unique peroxisomal α-oxidation pathway for its degradation.

Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
CAS No. 14721-66-5
Cat. No. B081347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytanic Acid
CAS14721-66-5
Synonyms3,7,11,15-tetramethylhexadecanoic acid
Molecular FormulaC20H40O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O
InChIInChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)
InChIKeyRLCKHJSFHOZMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:97+%Physical liquid

Phytanic Acid (CAS 14721-66-5) for Research Procurement: Branched-Chain Fatty Acid Specifications and Class Overview


Phytanic Acid (3,7,11,15-tetramethylhexadecanoic acid; CAS 14721-66-5; C20H40O2; MW 312.53) is a 20-carbon, methyl-branched saturated fatty acid derived exclusively from dietary sources via the phytol side chain of chlorophyll [1]. Unlike straight-chain fatty acids, it possesses four methyl substituents at positions 3, 7, 11, and 15, rendering it resistant to conventional mitochondrial β-oxidation and necessitating a unique peroxisomal α-oxidation pathway for its degradation [2]. In healthy human plasma, phytanic acid circulates at micromolar concentrations (<10 μmol/L), while in peroxisomal disorders such as Refsum disease, levels can exceed 649 μmol/L [3]. This compound is available as a research-grade liquid soluble in ethanol (>50 mg/mL) and DMSO (>30 mg/mL), with typical commercial purity specifications of ≥95% . Its distinctive branched architecture and obligate peroxisomal metabolism underpin its utility as a diagnostic biomarker and mechanistic probe in lipid metabolism research.

Why Phytanic Acid (CAS 14721-66-5) Cannot Be Substituted with Straight-Chain or Alternative Branched-Chain Fatty Acids


Phytanic acid exhibits a unique combination of structural features—a C20 backbone with four strategically positioned methyl branches, most critically at the 3-position—that fundamentally distinguishes it from all common research-grade fatty acids including palmitic acid (straight-chain C16:0) and pristanic acid (C19 branched-chain metabolite). This 3-methyl substitution creates a β-oxidation blockade that forces exclusive routing through the peroxisomal α-oxidation pathway, whereas straight-chain analogs are rapidly metabolized via mitochondrial β-oxidation [1]. Even closely related branched-chain alternatives such as pristanic acid or 3-methylmargaric acid exhibit distinct metabolic fates, receptor activation profiles, and diagnostic utility [2]. Consequently, substitution with any generic fatty acid—whether straight-chain or differently branched—will yield fundamentally different experimental outcomes in metabolic flux studies, receptor activation assays, and disease model systems. The quantitative evidence below establishes precisely where and why phytanic acid differs from its nearest comparators in ways that directly impact experimental design and data interpretation.

Phytanic Acid (CAS 14721-66-5) Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Plasma Half-Life Comparison: Phytanic Acid vs. Pristanic Acid vs. Palmitic Acid

Phytanic acid exhibits dramatically prolonged plasma persistence compared to both its straight-chain analog palmitic acid and its immediate α-oxidation metabolite pristanic acid. Following intravenous administration in human subjects, the initial disappearance half-life of phytanic acid was more than twice that of pristanic acid, while the long-term plasma lipid retention half-life for phytanic acid extended to 35 days versus undetectable levels for both comparators within 2–7 days [1].

Metabolic stability Peroxisomal disorders Fatty acid oxidation Pharmacokinetics

PPARα Trans-Activation Potency: Phytanic Acid vs. Pristanic Acid vs. Palmitic Acid

Phytanic acid activates peroxisome proliferator-activated receptor α (PPARα) in a concentration-dependent manner, with significant induction observed at 3 μM via the PPAR response element (PPRE) [1]. Pristanic acid, its α-oxidation metabolite, achieves comparable activation at a lower concentration of 1 μM, while palmitic acid (a straight-chain C16:0 fatty acid) shows negligible PPARα trans-activation at equivalent concentrations [1].

Nuclear receptor pharmacology PPARα ligands Lipid signaling Transcriptional regulation

Receptor Selectivity Profile: Phytanic Acid Dual PPARα/RXR Agonism vs. Pristanic Acid PPARα-Restricted Activity

Phytanic acid functions as a dual agonist, trans-activating both PPARα and all three retinoid X receptor (RXR) subtypes (RXRα, RXRβ, RXRγ) in a concentration-dependent manner [1]. In contrast, pristanic acid exhibits PPARα-restricted activity with negligible trans-activation of PPARδ and PPARγ, and importantly lacks the RXR-agonist activity characteristic of phytanic acid [1]. Molecular docking studies further reveal that phytanic acid displays higher binding affinity and a lower energy score on RXRα compared to the native ligand retinoic acid [2].

RXR agonism Nuclear receptor crosstalk Transcriptional selectivity PPAR-RXR heterodimer

Diagnostic Plasma Concentration Differential: Phytanic Acid vs. Pristanic Acid in Refsum Disease

In Refsum disease, a peroxisomal disorder characterized by defective α-oxidation, plasma phytanic acid accumulates to extreme levels while pristanic acid remains within the normal control range. This selective accumulation pattern—massive elevation of phytanic acid with normal pristanic acid—provides a definitive diagnostic signature distinct from other peroxisomal disorders [1][2].

Peroxisomal disorder diagnostics Refsum disease Clinical biomarker Plasma fatty acid profiling

Stereoisomer-Specific Immunomodulation: 3RS,7R,11R-Phytanic Acid vs. Commercial Uncharacterized Isomer Mixtures

Among the eight stereoisomers of phytanic acid, only the naturally occurring 3RS,7R,11R-isomer has been characterized for immunomodulatory activity. This specific isomer significantly reduces in vitro T-cell production of interferon-gamma (IFN-γ) at both protein and mRNA levels, accompanied by decreased expression of T-bet, a key Th1 differentiation regulator [1]. Commercial phytanic acid preparations with undefined stereoisomer composition (used in earlier studies) introduce an uncontrolled experimental variable due to potentially differing biological activities among the eight possible stereoisomers [1].

Immunomodulation Stereochemistry T-cell biology Autoimmune disease models

Optimal Research and Industrial Applications for Phytanic Acid (CAS 14721-66-5) Based on Validated Differentiation Evidence


Peroxisomal Disorder Diagnostic Assay Development and Biomarker Validation

Phytanic acid is an indispensable reference standard for developing and validating diagnostic assays for Refsum disease and related peroxisomal disorders. As demonstrated in Section 3, plasma phytanic acid levels in Refsum patients reach 649 μmol/L versus <10 μmol/L in healthy controls, while pristanic acid remains within normal range [1]. This differential accumulation pattern—specifically the pristanic acid/phytanic acid ratio—serves as a validated diagnostic discriminator for distinguishing Refsum disease from rhizomelic chondrodysplasia punctata, generalized peroxisomal dysfunction, and isolated peroxisomal β-oxidation deficiencies [2]. Procurement of high-purity phytanic acid (≥95%) is essential for establishing calibration curves, preparing deuterated internal standards for stable isotope dilution MS analysis, and validating reference intervals in clinical metabolomics laboratories [2].

Nuclear Receptor Pharmacology: Dual PPARα/RXR Agonist Mechanistic Studies

Phytanic acid uniquely enables investigation of PPARα-RXR heterodimer crosstalk due to its dual agonist activity—activating PPARα at 3 μM while simultaneously trans-activating all three RXR subtypes, a property not shared by its metabolite pristanic acid which is PPARα-restricted [1]. Researchers studying the differential contributions of PPARα versus RXR activation to metabolic gene regulation require phytanic acid specifically, as alternative branched-chain fatty acids (e.g., pristanic acid) cannot recapitulate the RXR-agonist component. Molecular docking data further indicate phytanic acid exhibits higher binding affinity to RXRα than the native ligand retinoic acid, positioning it as a valuable tool compound for RXR structural biology and ligand-binding domain characterization [2].

Long-Circulating Tracer for Metabolic Flux and Fatty Acid Turnover Studies

For metabolic flux studies requiring extended observation windows, phytanic acid provides a uniquely persistent tracer due to its prolonged plasma half-life. As quantified in Section 3, phytanic acid exhibits an initial disappearance half-life of 5.9 minutes—2.2× slower than pristanic acid (2.7 min) and 2.4× slower than palmitic acid (2.5 min)—and a long-term plasma lipid retention half-life of 35 days in Refsum patients, whereas palmitic acid and pristanic acid become undetectable within 2–7 days [1]. This metabolic persistence, driven by the 3-methyl branch that blocks β-oxidation and routes degradation through the slower peroxisomal α-oxidation pathway, makes phytanic acid the preferred substrate for extended time-course studies of fatty acid incorporation into triglycerides and membrane phospholipids where rapid clearance of straight-chain analogs would compromise data collection [1].

Immunomodulation Research: Stereoisomer-Defined T-Cell Cytokine Modulation

Studies investigating fatty acid-mediated immunomodulation, particularly suppression of Th1-type cytokine production, require the naturally occurring 3RS,7R,11R stereoisomer of phytanic acid. As established in Section 3, this specific stereoisomer significantly reduces T-cell IFN-γ production at both protein and mRNA levels, decreases T-bet expression, and suppresses NF-κB transcriptional activity via a PPARα-dependent mechanism [1]. Researchers must avoid commercial phytanic acid preparations with undefined stereoisomer composition, as the eight possible stereoisomers may exhibit divergent biological activities that introduce uncontrolled experimental variability. Procurement of stereochemically characterized 3RS,7R,11R-phytanic acid is essential for reproducible investigation of fatty acid effects on T-cell polarization, autoimmune disease models, and NF-κB pathway interference [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phytanic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.